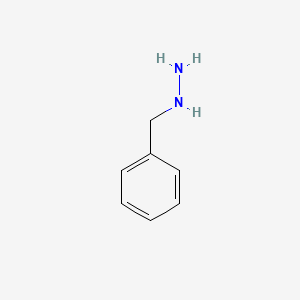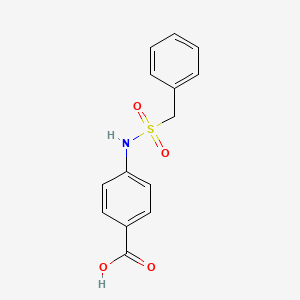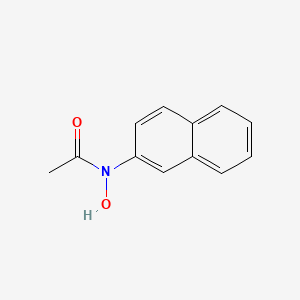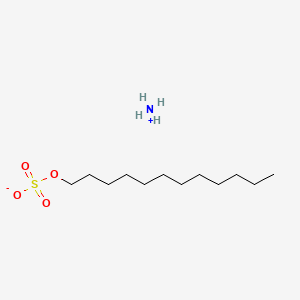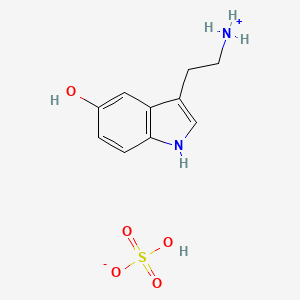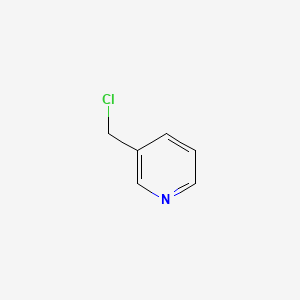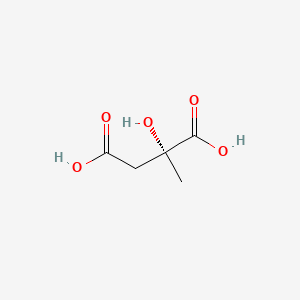
D-Citramalic acid
Übersicht
Beschreibung
D-Citramalic acid is an organic compound with the formula HO2CCH2C(CH3)(OH)CO2H . It is a chiral compound and is structurally related to malic acid . It is a biochemical intermediate involved in the anaerobic metabolism of glutamate through the methylaspartate pathway of C. tetanomorphum . It also plays various roles in other aspects of bacterial metabolism .
Synthesis Analysis
Citramalic acid is the hydrated derivative of mesaconic acid . The hydration is catalyzed by mesaconyl-C4-CoA hydratase . The same conversion can be achieved in vitro . The enzyme (S)-citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate .Molecular Structure Analysis
The molecular formula of D-Citramalic acid is C5H8O5 . The molecular weight is 148.114 g/mol . The structure of D-Citramalic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The D-Citramalic acid molecule contains a total of 17 bonds .Chemical Reactions Analysis
D-Citramalic acid is involved in various chemical reactions. For instance, it is involved in the anaerobic metabolism of glutamate through the methylaspartate pathway .Physical And Chemical Properties Analysis
D-Citramalic acid is a white solid . Its molar mass is 148.114 g/mol . It is a chiral compound and is structurally related to malic acid .Wissenschaftliche Forschungsanwendungen
Production as a Precursor for Methacrylic Acid
D-Citramalic acid, also known as citramalate, is a significant precursor in the production of methacrylic acid from renewable resources. Research has explored its production using metabolically engineered strains of Escherichia coli. For instance, a study by Wu and Eiteman (2016) demonstrated that certain gene knockouts in E. coli could significantly increase citramalate accumulation, achieving high yields from glucose. This finding is pivotal for biotechnological applications, especially in the context of sustainable production of methacrylic acid, a valuable monomer in the plastics industry (Wu & Eiteman, 2016). Additionally, Webb et al. (2017) developed an engineered E. coli strain and a fed-batch bioprocess to produce citramalate efficiently, emphasizing the synergy between strain design and fermentation process for optimal production (Webb et al., 2017).
Presence in Fruits and Potential Cosmetic Applications
Citramalic acid is found in significant concentrations in certain fruits, such as pitaya (dragon fruit). Wu et al. (2020) discovered that citramalic acid was the dominant organic acid in pitaya fruit, suggesting its potential as a rich plant source of this compound. The high concentration of citramalic acid in pitaya highlights its potential use in the fields of medicine and cosmetics, particularly in skin care products for reducing facial wrinkles (Wu et al., 2020).
Engineered Synthesis and Biotechnological Applications
Further studies have focused on engineered synthesis of citramalic acid. Wu, Brisbane Tovilla-Coutiño, and Eiteman (2020) explored the engineered citrate synthase in E. coli to improve citramalic acid generation. Their work demonstrates the utility of protein engineering in redirecting carbon flux and enhancing microbial production of citramalate, which is crucial for the manufacturing of commodity chemicals (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Analysis and Detection in Agricultural Products
Citramalic acid is also a subject of analytical studies, particularly in agricultural products. For instance, Umino et al. (2023) developed a method using high-performance liquid chromatography–tandem mass spectrometry (LC–MS/MS) for analyzing citramalic acid enantiomers in apples and commercial fruit juice. This research aids in understanding the acidic taste components in fruits and could have implications for the food industry (Umino et al., 2023).
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331440 | |
| Record name | D-(-)-Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Citramalic acid | |
CAS RN |
6236-10-8 | |
| Record name | Citramalic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-(-)-Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Citramalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRAMALIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788CNO6T4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

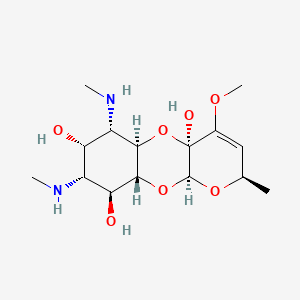
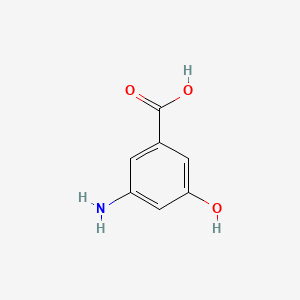
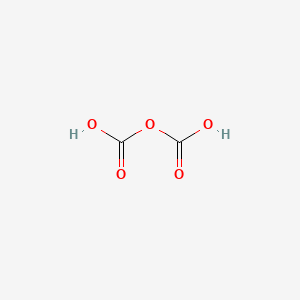
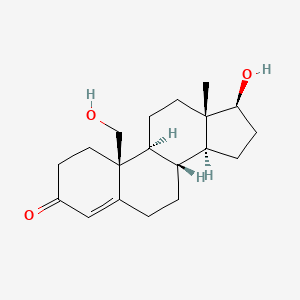
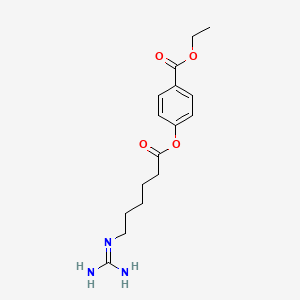
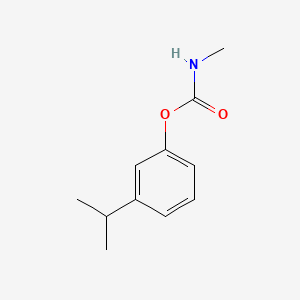

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
